molecular formula C13H11FN2O6S B6606844 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate CAS No. 2839138-44-0

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate

Cat. No.: B6606844
CAS No.: 2839138-44-0
M. Wt: 342.30 g/mol
InChI Key: RXYXBYLQECASPH-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate (CAS: 2803819-74-9) is a synthetic small molecule with the molecular formula C₁₃H₉FN₂O₇S and a molecular weight of 356.28 g/mol. Its SMILES notation (O=C1CCC(C(=O)N1)N1C(=O)c2c(C1=O)ccc(c2)OS(=O)(=O)F) reveals a core structure comprising a dioxopiperidine ring fused to an isoindole-1,3-dione scaffold, substituted at the 5-position with a sulfurofluoridate (-OSO₂F) group . The compound is commercially available for research purposes, with pricing tiers starting at $8/1g .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-3-oxo-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYXBYLQECASPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles based on available literature.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H12N2O5
Molecular Weight288.26 g/mol
CAS Number2171519-15-4
Predicted Melting Point654.1 ± 55.0 °C
Density1.535 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems, while the isoindole structure may enhance binding affinity to certain receptors.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors associated with neurological functions, possibly providing therapeutic effects in neurodegenerative diseases.

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

Anticancer Activity

Research has suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary data indicates that this compound may also possess this activity through the following mechanisms:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems may provide neuroprotective effects, making it a candidate for further research in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

A review of available literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.
  • Neuroprotective Study :
    • Objective : Assess neuroprotective effects in vitro.
    • Findings : The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Safety Profile

Safety assessments are crucial for any therapeutic candidate. The following safety data have been noted:

Hazard StatementDescription
H301Toxic if swallowed
H302Harmful if swallowed
H319Causes serious eye irritation
H315Causes skin irritation

Precautionary measures must be taken when handling this compound to mitigate risks associated with its toxicity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological Activity/Notes Reference
This compound 2803819-74-9 C₁₃H₉FN₂O₇S 356.28 -OSO₂F at isoindole-5-position Research chemical (unconfirmed activity)
1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]methyl]urea 1361019-05-7 C₂₂H₂₁ClN₄O₄ 440.89 Urea linkage at isoindole-5-position Anticandidate for protein degradation
Rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide (Éragidomide) - C₂₂H₁₈ClF₂N₃O₄ 478.85 Difluoroacetamide at isoindole-5-position Antineoplastic (cereblon modulator)
{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid - C₁₈H₁₉N₃O₆ 397.37 Piperazine-acetic acid at isoindole-5-position Probable solubility/affinity optimization
Bavdegalutamide (antiandrogen derivative) 2222112-77-6 C₄₁H₄₃ClFN₉O₆ 828.31 Complex piperazine-pyridazine-carboxamide Antiandrogen, antineoplastic

Key Observations :

Functional Group Diversity: The sulfurofluoridate group in the target compound distinguishes it from urea-, acetamide-, or carboxylic acid-bearing analogues. In contrast, urea-linked derivatives (e.g., CAS 1361019-05-7) are prevalent in proteolysis-targeting chimeras (PROTACs) due to their ability to engage E3 ubiquitin ligases .

Biological Activity :

  • Éragidomide (a difluoroacetamide derivative) and bavdegalutamide demonstrate validated antineoplastic activity via cereblon-mediated protein degradation or androgen receptor antagonism, respectively . The target compound’s activity remains uncharacterized in the available literature.

However, the polar sulfurofluoridate group may reduce lipophilicity compared to urea or aryl substituents .

Pharmacophoric Similarities and Differences

The dioxopiperidinyl-isoindolone core is conserved across all compounds, serving as a cereblon-binding motif in immunomodulatory drugs (IMiDs) like thalidomide derivatives . However, the sulfurofluoridate group diverges from typical IMiD substituents (e.g., phthalimide or fluorinated acetamides), implying a distinct mechanism of action or target profile.

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